N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
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Description
“N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide” is a complex organic compound. It is a derivative of furan, a heterocyclic organic compound, and acetamide, an organic compound that serves as the simplest amide of acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is attached to a phenyl group through a methylene bridge. The phenyl group is further connected to an acetamide group via a methylene bridge. The acetamide group contains a methylphenoxy substituent .Future Directions
The future directions for the study of “N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide” could involve further exploration of its synthesis, characterization, and potential applications. The use of biomass for the production of chemicals offers both economic and ecological benefits . Therefore, the synthesis of furan derivatives from biomass could be a promising area of research.
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15-4-2-3-5-19(15)24-14-20(22)21-12-16-6-8-17(9-7-16)18-10-11-23-13-18/h2-11,13H,12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPCEZYIBYDQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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